3,3,5-Trimethylcyclohexylamine
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Overview
Description
3,3,5-Trimethylcyclohexylamine, also known as isophorone diamine, is a cycloaliphatic amine with the chemical formula C10H21N. This compound is a colorless to yellow liquid with a slight amine odor. It is widely used in various industrial applications, particularly as a curing agent for epoxy resins .
Mechanism of Action
Target of Action
It’s known that this compound is used as a hardener and raw material for the production of isocyanates and polyamides . This suggests that it may interact with certain enzymes or proteins involved in these processes.
Mode of Action
Given its use in the production of isocyanates and polyamides, it’s likely that it participates in chemical reactions that facilitate these processes .
Result of Action
It’s known that this compound is used in the production of isocyanates and polyamides, suggesting that it may have a role in facilitating the chemical reactions involved in these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,5-Trimethylcyclohexylamine. For instance, it’s known that this compound is very toxic to aquatic life with long-lasting effects . This suggests that environmental conditions such as water quality and temperature could potentially influence its toxicity and overall impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylcyclohexylamine typically involves the hydrogenation of isophorone nitrile in the presence of ammonia and hydrogen peroxide. This reaction is catalyzed by a modified titanium silicon catalyst . Another method involves the reaction of 3-cyano-3,5,5-trimethylcyclohexylamine with ammonia and hydrogen in the presence of a hydrogenation catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and efficiency. The process involves the careful control of reaction conditions such as temperature, pressure, and catalyst concentration to optimize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of polyamides and polyurethanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a suitable catalyst is often used.
Substitution: Reagents such as acyl chlorides and anhydrides are commonly employed.
Major Products:
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Forms various amine derivatives.
Substitution: Leads to the formation of polyamides, polyurethanes, and other polymers.
Scientific Research Applications
3,3,5-Trimethylcyclohexylamine has a wide range of applications in scientific research and industry:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Widely used in the production of adhesives, coatings, and composite materials.
Comparison with Similar Compounds
3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Shares similar chemical properties and applications.
Isophorone diamine: Another cycloaliphatic amine with comparable uses in epoxy resin curing.
Uniqueness: 3,3,5-Trimethylcyclohexylamine stands out due to its unique combination of chemical stability, reactivity, and versatility in various industrial applications. Its ability to enhance the mechanical and thermal properties of polymers makes it a valuable compound in the production of high-performance materials .
Properties
CAS No. |
32958-55-7 |
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Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1R,5S)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
ZGMQLPDXPUINCQ-HTQZYQBOSA-N |
SMILES |
CC1CC(CC(C1)(C)C)N |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N |
Origin of Product |
United States |
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